What are the physicochemical properties of 2-(6-Methoxypyridin-2-yl)acetic acid?
What are the physicochemical properties of 2-(6-Methoxypyridin-2-yl)acetic acid?
An In-Depth Technical Guide to the Physicochemical Properties of 2-(6-Methoxypyridin-2-yl)acetic acid
Introduction
2-(6-Methoxypyridin-2-yl)acetic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with both a methoxy and an acetic acid moiety, provides a versatile scaffold for the synthesis of more complex molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in synthetic chemistry, for predicting its behavior in biological systems, and for the development of robust analytical methods. This guide provides a comprehensive overview of its key physicochemical characteristics, grounded in available data and theoretical principles, to support researchers and drug development professionals.
Molecular Structure and Core Properties
The foundational properties of a molecule dictate its behavior in both chemical and biological environments. The molecular formula of 2-(6-Methoxypyridin-2-yl)acetic acid is C8H9NO3, with a corresponding molecular weight of approximately 167.16 g/mol [1]. It typically presents as a solid at room temperature and requires specific storage conditions, such as low temperatures (-20°C or 2-8°C) under an inert atmosphere, to ensure its stability and prevent degradation[1].
Caption: 2D Chemical Structure of 2-(6-Methoxypyridin-2-yl)acetic acid.
A summary of its fundamental physical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C8H9NO3 | [1][2] |
| Molecular Weight | 167.16 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 294.5°C (at 760 mmHg) | |
| Predicted XlogP | 0.7 | [2] |
Acidity and Partition Coefficient: The Keys to Biological Behavior
The acidic nature of the carboxylic acid group and the lipophilicity of the molecule are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Acidity (pKa)
Lipophilicity (LogP)
The partition coefficient (P) or its logarithmic form (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically octanol) and water. It is a key indicator of a drug's ability to cross biological membranes. The predicted XlogP for this compound is 0.7[2]. This value suggests that the compound is relatively hydrophilic, preferring the aqueous phase over the lipid phase. This characteristic is influenced by the polar carboxylic acid group and the nitrogen and oxygen atoms, which can participate in hydrogen bonding. This moderate hydrophilicity is often a desirable trait in drug candidates, balancing aqueous solubility for formulation with sufficient lipophilicity to cross cell membranes.
Spectroscopic Profile
The structural identity and purity of 2-(6-Methoxypyridin-2-yl)acetic acid are confirmed through various spectroscopic techniques. Although specific spectral data is not provided in the search results, a senior scientist can predict the expected signals based on the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three protons on the pyridine ring, a singlet for the methylene protons of the acetic acid group, a singlet for the methoxy group protons, and a broad singlet for the acidic proton of the carboxylic acid.
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¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid at a characteristic downfield shift.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700 cm⁻¹).
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The predicted monoisotopic mass is 167.05824 Da[2]. High-resolution mass spectrometry would provide an exact mass measurement, confirming the elemental composition.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the physicochemical properties of novel compounds must be determined experimentally. Below are standard, validated methodologies for key parameters.
Determination of pKa by Potentiometric Titration
This is a highly accurate method for determining the dissociation constant of an acid.
Principle: A solution of the compound is titrated with a standardized base (e.g., NaOH), and the pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.
Step-by-Step Protocol:
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Preparation: Accurately weigh a sample of 2-(6-Methoxypyridin-2-yl)acetic acid and dissolve it in a known volume of deionized water or a water/co-solvent mixture if solubility is low.
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Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
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Titration: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Submerge the calibrated pH electrode. Add standardized NaOH solution in small, precise increments using a burette.
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Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
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Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Safety, Stability, and Handling
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. Hazard statements classify the compound as harmful if swallowed (H302) and an irritant to the skin (H315), eyes (H319), and respiratory system (H335)[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood[1].
For long-term stability, the compound should be stored sealed from moisture and air, preferably under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (-20°C or 2-8°C)[1].
Conclusion
2-(6-Methoxypyridin-2-yl)acetic acid is a valuable chemical intermediate with a distinct set of physicochemical properties. Its solid nature, defined boiling point, and moderate hydrophilicity (predicted XlogP of 0.7) provide a solid foundation for its application in organic synthesis and medicinal chemistry. While specific experimental data for properties like pKa and melting point are not widely published, established chemical principles allow for reliable predictions. The expected acidity of the carboxylic acid group suggests it will be ionized at physiological pH, a critical consideration for drug design. The standardized protocols outlined in this guide provide a framework for the rigorous experimental validation of these essential properties, ensuring the generation of reliable and reproducible data for research and development.
References
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2019). MDPI. Retrieved January 2, 2026, from [Link]
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2-(2-methoxypyridin-4-yl)acetic acid | CAS:464152-38-3. (n.d.). Ark Pharma Scientific Limited. Retrieved January 2, 2026, from [Link]
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2-(5,6-dimethoxypyridin-3-yl)acetic acid. (n.d.). PubChemLite. Retrieved January 2, 2026, from [Link]
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2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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